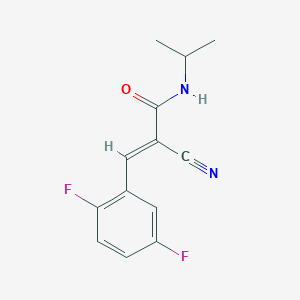

(E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

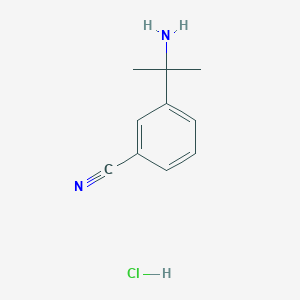

The compound is a complex organic molecule. It contains functional groups such as cyano (-CN), amide (-CONH2), and a phenyl ring (C6H5) which is a cyclic aromatic hydrocarbon .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving diazotization and coupling with malononitrile . Another method involves the stereo selective reduction of related compounds .科学的研究の応用

Chemical Synthesis and Characterization

The synthesis of chemical compounds with similar structures involves direct acylation reactions and has been studied for their potential in colorimetric sensing applications. For example, benzamide derivatives synthesized through acylation reactions exhibit significant color transitions in the presence of fluoride anions, demonstrating their application in naked-eye detection solutions based on a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Materials Science: Polymers and Polyamides

In materials science, the creation of organosoluble polyamides and polyimides based on specific monomers has been explored for their high solubility, thermal stability, and mechanical properties. These studies provide insights into the design of high-performance materials with potential applications in various industries, including electronics and coatings (Liaw et al., 2001).

Enzymatic Synthesis and Biotransformation

Enzymatic synthesis and biotransformation studies have demonstrated the potential for producing specific enantiomers of compounds, highlighting the role of marine and terrestrial fungi in the enantioselective reduction of cyano-containing acrylamides. These studies are crucial for the development of green chemistry processes and the synthesis of pharmaceutical intermediates with specific stereochemistry (Jimenez et al., 2019).

Photoluminescence and Fluorescence Applications

Research into π-extended fluorene derivatives has explored their photoluminescence properties, demonstrating the potential for developing fluorescent solvatochromic dyes with high fluorescence quantum yields. These compounds can be applied in sensing, imaging, and optoelectronic devices, offering insights into the design of materials with unique optical properties (Kotaka et al., 2010).

Catalysis and Organic Transformations

The study of catalyst-free and visible light-promoted trifluoromethylation highlights the development of efficient and environmentally friendly synthetic methodologies. These processes enable the direct functionalization of molecules with fluoroalkyl groups, crucial for the synthesis of compounds with applications in pharmaceuticals and agrochemicals (Huang et al., 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

(E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O/c1-8(2)17-13(18)10(7-16)5-9-6-11(14)3-4-12(9)15/h3-6,8H,1-2H3,(H,17,18)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQWBKUNVHZELB-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=C(C=CC(=C1)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C/C1=C(C=CC(=C1)F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2659270.png)

![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2659283.png)

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone](/img/structure/B2659284.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide](/img/structure/B2659285.png)